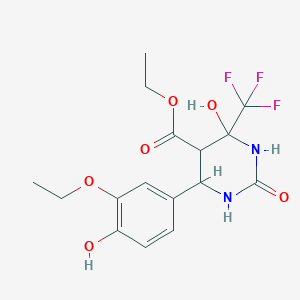

MFCD02653618

Description

The compound MFCD02653618 is a boron-containing aromatic derivative, structurally characterized by halogen substituents (e.g., bromo and chloro groups) and a boronic acid functional group. These compounds typically exhibit moderate solubility in polar solvents, predictable log P values, and reactivity in cross-coupling reactions, making them valuable in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C16H19F3N2O6 |

|---|---|

Molecular Weight |

392.33 g/mol |

IUPAC Name |

ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |

InChI |

InChI=1S/C16H19F3N2O6/c1-3-26-10-7-8(5-6-9(10)22)12-11(13(23)27-4-2)15(25,16(17,18)19)21-14(24)20-12/h5-7,11-12,22,25H,3-4H2,1-2H3,(H2,20,21,24) |

InChI Key |

PRRWIQXFVIMSAV-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)OCC)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02653618 typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-ethoxy-4-hydroxybenzoate with a suitable amine, followed by cyclization and introduction of the trifluoromethyl group under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD02653618 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

MFCD02653618 has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of MFCD02653618 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and ethoxy groups can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance its binding affinity and stability. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related boron- and halogen-substituted aromatic compounds, emphasizing molecular properties, solubility, synthetic routes, and functional applications.

Table 1: Molecular and Physicochemical Properties

*Hypothetical values for MFCD02653618 inferred from structural analogs.

Key Comparisons

Structural Similarities and Differences

- MFCD13195646 : Contains a boronic acid group with bromo and chloro substituents. The halogen arrangement enhances electrophilic reactivity in Suzuki-Miyaura cross-couplings .

- MFCD00003330 : A brominated benzoic acid derivative lacking boron. Its reactivity is dominated by the carboxylic acid group, favoring esterification or amidation .

- MFCD02653618 : Likely shares the boronic acid motif but may vary in halogen positioning (e.g., meta vs. para substitution), altering steric and electronic profiles.

Synthetic Methods MFCD13195646: Synthesized via palladium-catalyzed coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water at 75°C for 1.33 hours . MFCD00003330: Produced via A-FGO-catalyzed condensation under green chemistry conditions (room temperature, recyclable catalyst) . MFCD02653618: Expected to require transition-metal catalysis (e.g., Pd or Ni) due to the boronic acid group, with reaction times varying based on halogen mobility.

Functional Applications MFCD13195646: Used in medicinal chemistry as a building block for kinase inhibitors. MFCD00003330: Applied in agrochemicals (e.g., herbicide intermediates) due to its stability and moderate solubility . MFCD02653618: Likely suited for targeted drug delivery or polymer synthesis, balancing bioavailability and synthetic feasibility.

Research Findings and Implications

- Solubility Trends : Halogenated boronic acids (e.g., MFCD13195646) exhibit lower solubility than carboxylic acid derivatives (e.g., MFCD00003330) due to reduced polarity .

- Catalytic Efficiency : Palladium-based synthesis (MFCD13195646) achieves faster reaction times but higher costs compared to A-FGO methods (MFCD00003330) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.